3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Triazoles, another class of compounds that the molecule belongs to, also have significant biological and pharmacological properties .
Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity
Similar compounds, including those with thiazolo[3,2-b]1,2,4-triazole moieties and fluorinated benzamides, have been synthesized and evaluated for antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Basoğlu et al., 2013). Additionally, fluorinated compounds, including those with thiazolidinone motifs, have been identified for their noteworthy in vitro antimicrobial potency (Desai et al., 2013).
Anticancer Activity
Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and evaluated for anticancer activity. Some of these compounds showed moderate to good antiproliferative potency against various cancer cell lines, suggesting their potential in the development of anticancer drugs (Chowrasia et al., 2017).
Fluorescence and Photophysical Studies
- Fluorescence Applications: Novel fluorinated compounds have been investigated for their fluorescence properties. For example, fluorine-containing thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been synthesized and studied for their photophysical properties, with some displaying blue light emission suitable for fluorescence applications (Mahadevan et al., 2014).
Antiviral Research
- Anti-Influenza Activity: Compounds with benzamide-based structures have been synthesized and tested for their anti-influenza A virus activity. Some of these compounds showed significant antiviral activities against the bird flu influenza (H5N1) strain, indicating their potential in antiviral research and therapy (Hebishy et al., 2020).
Mechanism of Action
The mechanism of action of thiazoles and triazoles depends on their specific structures and the biological targets they interact with . Unfortunately, the specific mechanism of action for “3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is not available in the sources I found.
Future Directions
Thiazoles and triazoles are areas of active research due to their wide range of biological activities . Researchers are synthesizing compounds containing the thiazole and triazole rings with variable substituents as target structures, and evaluating their biological activities . This suggests that “3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” could also be a subject of future research.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSPBRZCGIZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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